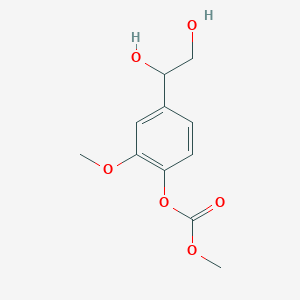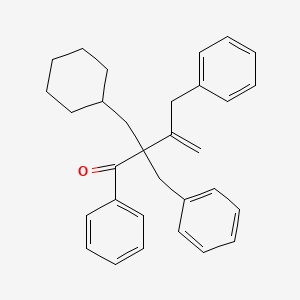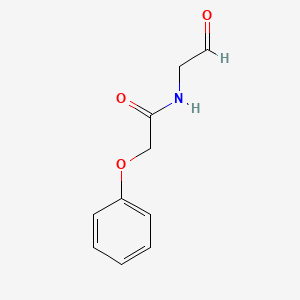
Acetamide,N-(2-oxoethyl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-oxoethyl)-2-phenoxy- is a chemical compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes an acetamide group, an oxoethyl group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-oxoethyl)-2-phenoxy- typically involves the reaction of 2-phenoxyacetic acid with acetamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-oxoethyl)-2-phenoxy- may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-oxoethyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-oxoethyl)-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-oxoethyl)-2-phenoxy- involves its interaction with specific molecular targets. The oxoethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-oxoethyl)-: Similar in structure but lacks the phenoxy group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
Acetamide, N-(2-oxoethyl)-2-phenoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
N-(2-oxoethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |
Clave InChI |
MRQKYIRGRIOHRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


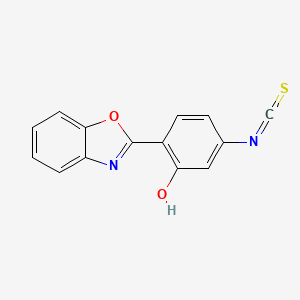
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
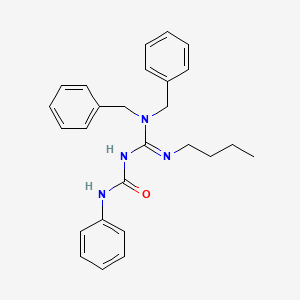
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
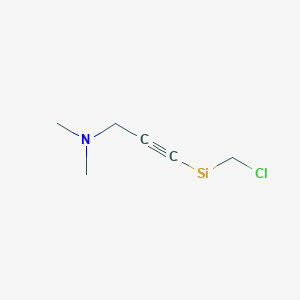
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
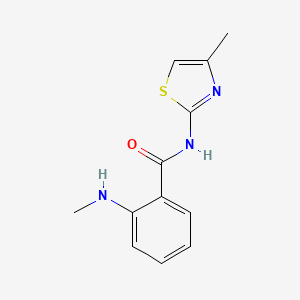
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
